3-[(2-Methylpropyl)sulfanyl]propan-1-amine
Overview
Description
3-[(2-Methylpropyl)sulfanyl]propan-1-amine is an organic compound with the molecular formula C7H17NS and a molecular weight of 147.28 g/mol . It is also known by its IUPAC name, 3-(isobutylsulfanyl)-1-propanamine . This compound is characterized by the presence of a sulfanyl group attached to a propan-1-amine backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2-methylpropane-2-thiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom on the propan-1-amine . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Acyl chlorides, isocyanates, organic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, secondary amines.
Substitution: Amides, ureas.
Scientific Research Applications
3-[(2-Methylpropyl)sulfanyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)propan-1-amine: Similar structure but with a methyl group instead of an isobutyl group.
3-(Ethylsulfanyl)propan-1-amine: Similar structure but with an ethyl group instead of an isobutyl group.
3-(Propylsulfanyl)propan-1-amine: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
3-[(2-Methylpropyl)sulfanyl]propan-1-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The bulkiness of the isobutyl group can affect the compound’s steric interactions, potentially leading to different reaction outcomes and biological effects compared to its analogs .
Properties
IUPAC Name |
3-(2-methylpropylsulfanyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2)6-9-5-3-4-8/h7H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICZXFJBNPABFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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